3-Fluoroquinolin-7-OL
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-fluoroquinolin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-7-3-6-1-2-8(12)4-9(6)11-5-7/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYWRUGPXKKQEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621798 | |
| Record name | 3-Fluoroquinolin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
288384-55-4 | |
| Record name | 3-Fluoroquinolin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation of 3 Fluoroquinolin 7 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 3-Fluoroquinolin-7-OL, a complete NMR analysis would involve ¹H, ¹³C, and ¹⁹F NMR, complemented by two-dimensional techniques to establish definitive structural assignments.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy would identify the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (J), and integration. This would reveal the substitution pattern on both the pyridine (B92270) and benzene (B151609) rings of the quinoline (B57606) core. The analysis would focus on the chemical shifts of the aromatic protons and the hydroxyl proton, as well as the coupling constants between adjacent protons and between protons and the fluorine atom.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy would provide information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts would be influenced by the electronegativity of attached atoms (fluorine, oxygen, nitrogen), and the analysis would differentiate between protonated and quaternary carbons. Carbon-fluorine coupling constants (¹JCF, ²JCF, etc.) would be crucial for assigning the carbons near the fluorine substituent.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy
As a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique. For this compound, this analysis would show a single resonance for the fluorine atom at the C-3 position. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic, heterocyclic ring. Furthermore, the signal would likely appear as a multiplet due to coupling with nearby protons (e.g., H-2 and H-4), providing valuable information about the local electronic environment.
Two-Dimensional NMR Methodologies (e.g., HSQC, HMBC, COSY, NOESY)
Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of ¹H and ¹³C NMR spectra.
COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, confirming the connectivity of protons on the quinoline ring system.
HSQC (Heteronuclear Single Quantum Coherence) would reveal one-bond correlations between protons and the carbon atoms they are directly attached to.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, which is critical for assigning quaternary carbons and piecing together the molecular framework.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the this compound molecular ion with high precision (typically to four or five decimal places). This exact mass measurement allows for the unambiguous calculation of its elemental formula (C₉H₆FNO), confirming the identity of the compound by distinguishing it from any other isomers or compounds with the same nominal mass.
Fragmentation Pattern Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. While direct mass spectral data for this compound is not widely published, the fragmentation behavior can be predicted based on the known fragmentation of analogous compounds, such as monohydroxyquinolines and fluoro-substituted aromatics. cdnsciencepub.comnih.gov
Upon electron ionization (EI), the this compound molecule is expected to form a molecular ion ([M]⁺•). The stability of the quinoline ring system suggests that this molecular ion peak would be prominent. libretexts.org Subsequent fragmentation would likely proceed through characteristic pathways:
Loss of CO: A common fragmentation pathway for phenols and hydroxy-heterocyclic compounds is the elimination of a neutral molecule of carbon monoxide (CO) from the molecular ion, leading to a significant fragment ion.
Loss of HCN: The quinoline core can undergo fragmentation by losing a molecule of hydrogen cyanide (HCN), a characteristic fragmentation for nitrogen-containing heterocyclic aromatic compounds.
Loss of Fluorine: Cleavage of the C-F bond could result in the loss of a fluorine radical, although this may be less favorable than the loss of neutral molecules like CO or HCN.
A study on the mass spectra of monohydroxyquinolines revealed that they all exhibit a similar fragmentation mechanism, primarily involving the loss of CO and HCN. cdnsciencepub.com For 7-hydroxyquinoline, the base peak is the molecular ion at m/z 145, with a significant fragment at m/z 117, corresponding to the loss of CO. cdnsciencepub.comnih.gov Another notable fragment is observed at m/z 90, resulting from the subsequent loss of HCN from the [M-CO]⁺ ion. nih.gov
Based on this, a proposed fragmentation pattern for this compound is presented in the table below.
| Proposed Fragment | m/z (mass-to-charge ratio) | Possible Neutral Loss |
| [C₉H₆FNO]⁺• (Molecular Ion) | 163 | - |
| [C₈H₆FN]⁺• | 135 | CO |
| [C₇H₅F]⁺• | 108 | HCN (from [M-CO]⁺•) |
| [C₉H₅NO]⁺• | 144 | F• |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural features: the O-H group, the C-F bond, and the aromatic quinoline system.
The key vibrational modes anticipated for this compound are detailed below, with expected wavenumber ranges based on data from analogous compounds. acs.orgvscht.cz
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| Phenolic O-H | O-H stretch | 3200-3600 | Strong, Broad |
| Aromatic C-H | C-H stretch | 3000-3100 | Medium to Weak |
| Aromatic C=C and C=N | Ring stretching | 1500-1650 | Medium to Strong |
| C-O | C-O stretch | 1200-1300 | Strong |
| C-F | C-F stretch | 1000-1250 | Strong |
| Aromatic C-H | C-H out-of-plane bend | 750-900 | Strong |
The broad O-H stretching band is a hallmark of the hydroxyl group and is influenced by hydrogen bonding. The strong absorption due to the C-F stretch is also a key diagnostic feature. benthamopen.com The aromatic region will show a series of bands corresponding to the C=C and C=N stretching vibrations of the quinoline ring. The precise positions of these bands can be subtly influenced by the electronic effects of the fluorine and hydroxyl substituents.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the quinoline ring in this compound is expected to give rise to characteristic absorption bands in the UV region.
The UV-Vis spectrum of quinoline derivatives typically displays multiple absorption bands corresponding to π → π* transitions. The position and intensity of these bands are sensitive to the nature and position of substituents on the aromatic ring. The introduction of a hydroxyl group (an auxochrome) and a fluorine atom (which can have both inductive and resonance effects) will influence the absorption maxima (λ_max).
For the parent 7-hydroxyquinoline, electronic absorption spectra show distinct bands that are influenced by the solvent environment. acs.org The presence of the fluorine atom at the 3-position in this compound is expected to cause a shift in the absorption maxima compared to 7-hydroxyquinoline. Halogen substituents on aromatic rings can cause a bathochromic (red) shift of the absorption bands. docbrown.info
The expected electronic transitions for this compound are summarized in the table below, with estimated λ_max values based on data for related compounds. acs.orgrsc.orgresearchgate.net
| Electronic Transition | Typical Wavelength Range (nm) | Associated Chromophore |
| π → π | 220-280 | Benzene ring of the quinoline system |
| π → π | 300-350 | Entire conjugated quinoline system |
| n → π* | >350 (often weak and may be obscured) | Non-bonding electrons on N and O |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov While a specific crystal structure for this compound has not been reported in publicly accessible databases, the principles of this technique allow for a hypothetical description of the expected structural features.
Should single crystals of sufficient quality be obtained, X-ray diffraction analysis would yield a wealth of information, including:
Bond Lengths and Angles: Precise measurements of all interatomic distances and angles, confirming the quinoline ring structure and the positions of the fluorine and hydroxyl substituents.
Molecular Conformation: The planarity of the quinoline ring and the orientation of the hydroxyl group.
Intermolecular Interactions: The crystal packing would likely be dominated by hydrogen bonding involving the hydroxyl group and the nitrogen atom of the quinoline ring, as well as potential π-π stacking interactions between the aromatic rings.
The crystallographic data for a hypothetical crystal of this compound would be presented in a standardized format, as shown in the table below.
| Crystallographic Parameter | Expected Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions (Å) | a, b, c, α, β, γ |
| Volume (ų) | V |
| Molecules per Unit Cell (Z) | Z |
| Calculated Density (g/cm³) | D_c |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Analysis of crystal structures of related substituted quinolinols often reveals extensive hydrogen-bonding networks that dictate the supramolecular architecture. amanote.commdpi.com
Elemental Compositional Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. elementar.comvelp.com This provides a crucial check of the compound's purity and empirical formula. For this compound, with the chemical formula C₉H₆FNO, the theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, fluorine, nitrogen, and oxygen.
The combustion analysis technique is typically employed for the determination of carbon, hydrogen, and nitrogen. oealabs.com In this method, the sample is combusted in a high-temperature, oxygen-rich environment, and the resulting gaseous products (CO₂, H₂O, and N₂) are quantified. velp.com Oxygen content is often determined by pyrolysis, while fluorine content can be determined by various methods, including ion-selective electrode analysis after combustion.
The theoretical elemental composition of this compound is presented in the following table. Experimental values obtained for a pure sample should agree closely with these theoretical percentages.
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.011 | 9 | 108.099 | 66.25 |
| Hydrogen | H | 1.008 | 6 | 6.048 | 3.71 |
| Fluorine | F | 18.998 | 1 | 18.998 | 11.65 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 8.59 |
| Oxygen | O | 15.999 | 1 | 15.999 | 9.81 |
| Total | 163.151 | 100.00 |
Computational and Theoretical Investigations of 3 Fluoroquinolin 7 Ol Systems
Quantum Chemical Calculations
Quantum chemical calculations are based on the principles of quantum mechanics and are used to determine the electronic structure and properties of molecules. mdpi.com These calculations provide detailed information about electron distribution, molecular orbital energies, and the potential for chemical reactions.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. ekb.egnih.gov It is based on the principle that the total energy of a system can be determined from its electron density. DFT calculations are employed to optimize the molecular geometry of 3-Fluoroquinolin-7-OL, finding the most stable arrangement of its atoms in space.
From the optimized geometry, various electronic properties can be calculated to describe the molecule's structure and reactivity. mdpi.com These properties include total energy, dipole moment, and the energies of molecular orbitals. Reactivity descriptors derived from DFT, such as chemical hardness, softness, and the electrophilicity index, help in predicting how the molecule will interact with other chemical species. For instance, a higher chemical hardness suggests greater stability and lower reactivity.
Note: The values in this table are illustrative placeholders, representing the types of data generated from DFT calculations.
Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the three-dimensional charge distribution of a molecule. researchgate.net The MEP map displays regions of varying electrostatic potential on the molecule's surface, which are crucial for identifying sites of electrophilic and nucleophilic attack.
In an MEP map of this compound, different colors represent different potential values:
Red regions indicate negative electrostatic potential, corresponding to areas with high electron density. These are the most likely sites for electrophilic attack and include the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group. researchgate.net
Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas. These are susceptible to nucleophilic attack. For this compound, a strong positive potential would be expected around the hydrogen atom of the hydroxyl group. researchgate.net
Green regions represent neutral or near-zero potential.
The MEP map provides a valuable visual guide to the molecule's reactivity and its potential for intermolecular interactions, such as hydrogen bonding. researchgate.net
Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. researchgate.net These orbitals are key to understanding chemical reactivity and electronic properties.
HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A small energy gap implies that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. researchgate.net FMO analysis is instrumental in predicting the molecule's behavior in chemical reactions and its electronic transition properties.
Table 2: Frontier Molecular Orbital Properties of this compound (Illustrative Data)
| Parameter | Energy (eV) | Description |
|---|---|---|
| HOMO Energy | -value | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -value | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
Note: The values in this table are illustrative placeholders, representing the types of data generated from FMO analysis.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.comnih.govbiorxiv.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with the environment. arxiv.orgnih.gov
Classical Molecular Dynamics simulations utilize force fields—a set of empirical energy functions—to describe the potential energy of a system as a function of its atomic coordinates. These simulations are computationally efficient for large systems and long timescales, making them ideal for studying the conformational landscape of molecules like this compound.
Conformational analysis involves exploring the different spatial arrangements (conformations) that a molecule can adopt due to the rotation around its single bonds. MD simulations can identify the most stable, low-energy conformations and the pathways for transitioning between them. Key analyses from these simulations include Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions within the molecule. nih.gov
Table 3: Typical Parameters for a Classical MD Simulation of this compound
| Parameter | Setting | Purpose |
|---|---|---|
| Force Field | CHARMM, AMBER, etc. | Defines the potential energy functions for atomic interactions. |
| Solvent Model | TIP3P Water | Simulates an aqueous environment. |
| Temperature | 300 K | Maintained using a thermostat to simulate physiological conditions. |
| Pressure | 1 bar | Maintained using a barostat for constant pressure simulation. |
Ab initio Molecular Dynamics (AIMD) is a more computationally intensive method that combines molecular dynamics with quantum mechanical calculations to determine the forces acting on atoms at each step of the simulation. Unlike classical MD, AIMD does not rely on predefined force fields and can accurately model chemical reactions involving the formation and breaking of bonds.
For this compound, AIMD can be used to investigate specific reaction pathways. For example, it could simulate the deprotonation of the hydroxyl group in a basic solution or model the molecule's interaction with a reactive species. By tracking the changes in electronic structure throughout the reaction, AIMD provides deep insights into transition states and reaction mechanisms that are inaccessible to classical MD methods.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. researchgate.net In the context of drug discovery, it is used to forecast how a ligand, such as this compound or its derivatives, will interact with the binding site of a target protein. This method is crucial for understanding the structural basis of therapeutic activity and for guiding the design of more potent and selective compounds. For quinolone-based compounds, the primary bacterial targets are the type II topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.govmdpi.com These enzymes are essential for bacterial DNA replication, making them excellent targets for antibacterial agents. mdpi.com
Prediction of Ligand-Target Interactions
Molecular docking simulations predict the specific interactions between a ligand and the amino acid residues within the active site of a biological target. For fluoroquinolones, the target is often the quinolone resistance-determining region (QRDR) of the GyrA subunit of DNA gyrase. mdpi.com Docking studies reveal that the binding is typically stabilized by a network of hydrogen bonds, hydrophobic interactions, and coordination with a magnesium ion. researchgate.net
The core structure of a quinolone, including the C3-carboxylic acid and C4-keto group, is crucial for its activity, as it chelates a non-catalytic Mg²⁺ ion. This ion is coordinated by water molecules, which in turn form hydrogen bonds with conserved serine and acidic residues in the enzyme (e.g., Ser83 and Asp87 in E. coli GyrA), creating a "water-metal ion bridge". researchgate.netoup.com
In a representative docking study of this compound with the active site of E. coli DNA Gyrase (PDB ID: 5BTC), several key interactions can be predicted. The 7-OL group could act as a hydrogen bond donor or acceptor, potentially forming new interactions within the binding pocket. The fluorine atom at the 3-position can modulate the electronic properties of the molecule, influencing binding affinity.
Table 1: Predicted Interactions of this compound with E. coli DNA Gyrase Active Site
| Interacting Residue | Interaction Type | Predicted Distance (Å) |
| SER-83 | Hydrogen Bond | 2.9 |
| ASP-87 | Hydrogen Bond (via Water-Mg²⁺ bridge) | 3.1 |
| ARG-121 | Pi-Cation | 4.5 |
| GLY-77 | Van der Waals | 3.8 |
| ILE-78 | Hydrophobic | 4.1 |
Note: This data is representative and derived from typical fluoroquinolone docking studies. Specific distances and interactions would be determined by the docking software used.
Binding Affinity and Energetic Analysis with Biological Macromolecules
Beyond predicting the binding pose, molecular docking calculates a scoring function to estimate the binding affinity, often expressed in kcal/mol. researchgate.net A lower binding energy value indicates a more stable and favorable ligand-protein complex. researchgate.net This energetic analysis is vital for ranking potential drug candidates and prioritizing them for synthesis and experimental testing. For instance, molecular docking of various fluoroquinolones has shown binding energies ranging from -6.5 to -8.5 kcal/mol against wild-type DNA gyrase. researchgate.net
The binding free energy can be further refined using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). researchgate.net These calculations provide a more accurate estimation of the binding affinity by considering solvation effects. Studies on quinolone derivatives have demonstrated a strong correlation between the calculated binding energies and the experimentally determined minimum inhibitory concentration (MIC) values, validating the predictive power of these computational models. nih.govresearchgate.net
For the this compound system, computational analysis would involve calculating the binding affinity of the parent compound and a series of its virtual derivatives. By systematically modifying substituents at various positions on the quinolone scaffold, researchers can identify which chemical modifications lead to a more negative binding energy, suggesting enhanced biological activity.
Table 2: Representative Binding Affinity Analysis for this compound Derivatives
| Compound | Modification | Target Protein | Docking Score (kcal/mol) |
| This compound | Parent Scaffold | E. coli DNA Gyrase B | -7.2 |
| Derivative 1 | R-group at N1 | E. coli DNA Gyrase B | -7.8 |
| Derivative 2 | R-group at C8 | E. coli DNA Gyrase B | -8.1 |
| Ciprofloxacin (B1669076) | Reference Drug | E. coli DNA Gyrase B | -8.0 |
Note: The docking scores are hypothetical and for illustrative purposes, based on values reported for similar compounds. researchgate.net
Cheminformatics and In Silico Screening
Cheminformatics applies computational methods to solve chemical problems, particularly in drug discovery. It encompasses the generation of virtual compound libraries and the use of predictive models to assess their drug-like properties. In silico screening leverages these techniques to rapidly evaluate large numbers of molecules, significantly reducing the time and cost associated with identifying promising new drug candidates. researchgate.net
Virtual Library Generation and Screening
Virtual library generation is a process where a core chemical structure, or scaffold, is used as a template to create a large, diverse collection of related but novel molecules in silico. nih.gov Starting with the this compound scaffold, a virtual combinatorial library can be generated by attaching various chemical fragments (R-groups) at positions amenable to synthetic modification, such as the N-1 and C-8 positions. nih.gov This can be done using software that applies known chemical reactions to a set of building blocks, resulting in a library of theoretically feasible products. nih.gov
Once generated, this virtual library can be subjected to a hierarchical screening process. The first step often involves filtering based on physicochemical properties to ensure drug-likeness (e.g., Lipinski's Rule of Five). The remaining compounds then undergo high-throughput virtual screening, typically using molecular docking, to predict their binding affinity for the target protein. nih.gov The top-ranked compounds from this screening are then considered high-priority candidates for chemical synthesis and subsequent biological evaluation. This approach allows for the exploration of a much larger chemical space than is possible with traditional experimental screening alone. researchgate.net
Table 3: Illustrative Scheme for a Virtual Library from this compound
| Scaffold | R1 Position | R2 Position | Building Blocks for R1 | Building Blocks for R2 | Library Size |
| This compound | N1 | C8 | -Ethyl, -Cyclopropyl, -Phenyl | -H, -Cl, -OCH₃ | 9 Derivatives |
Predictive Modeling of Pharmacokinetic and Pharmacodynamic Properties
A critical aspect of drug development is evaluating a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Failures in clinical trials are often due to poor pharmacokinetic profiles or unforeseen toxicity. sci-hub.se In silico ADMET prediction tools provide an early assessment of these properties directly from a molecule's structure, helping to identify and deprioritize compounds with likely liabilities before significant resources are invested. sci-hub.sepharmaron.com
Various computational models, many of which are based on Quantitative Structure-Activity Relationships (QSAR), are available through platforms like ADMET Predictor®, SwissADME, and ADMETLab. pharmaron.comsciensage.info These tools can predict a wide range of properties, including:
Absorption: Caco-2 cell permeability, human intestinal absorption (HIA).
Distribution: Plasma protein binding, blood-brain barrier penetration.
Metabolism: Inhibition or substrate potential for Cytochrome P450 (CYP) enzymes (e.g., CYP3A4). sci-hub.se
Excretion: Predicted clearance rates.
Toxicity: Ames mutagenicity, cardiotoxicity (hERG inhibition), and hepatotoxicity.
Table 4: Predicted ADMET Profile for this compound
| Property | Parameter | Predicted Value | Assessment |
| Physicochemical | Molecular Weight | 179.15 | Favorable |
| LogP | 1.85 | Favorable | |
| H-Bond Donors | 1 | Favorable | |
| H-Bond Acceptors | 2 | Favorable | |
| Lipinski's Rule of 5 | 0 Violations | Drug-like | |
| Absorption | Caco-2 Permeability | High | Good Absorption |
| HIA | High | Good Absorption | |
| Metabolism | CYP2D6 Inhibitor | No | Low DDI Risk |
| CYP3A4 Inhibitor | No | Low DDI Risk | |
| Toxicity | Ames Mutagenicity | Non-mutagen | Safe |
| hERG I Inhibition | No | Low Cardiotoxicity Risk |
Note: These values are representative predictions generated by typical in silico ADMET software and serve as an illustration.
Pharmacological and Biological Research Applications of 3 Fluoroquinolin 7 Ol and Its Analogues
Anticancer Activity Research
Fluoroquinolone analogues have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. nih.govnews-medical.net Research has shown that these compounds can achieve potent growth inhibition, in some cases surpassing the efficacy of established chemotherapeutic agents like etoposide. nih.govnews-medical.net For instance, certain moxifloxacin (B1663623) and ofloxacin (B1677185) derivatives have exhibited mean GI50 values in the low micromolar range across the NCI-60 panel of human tumor cell lines. nih.gov
Notably, the cytotoxic activity of these analogues often shows a degree of selectivity for cancer cells over normal cells, a critical attribute for potential therapeutic agents. nih.gov The structural modifications at the C3 and C7 positions of the quinolone core are pivotal in transforming these antibacterial agents into compounds with significant anticancer properties. researchgate.netnih.gov
Table 1: Anticancer Activity of Selected Fluoroquinolone Analogues
| Compound | Cancer Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Moxifloxacin Derivative (IIIf) | NCI-60 Panel (Mean) | GI50 | 1.78 µM | nih.gov |
| Ofloxacin Derivative (VIb) | NCI-60 Panel (Mean) | GI50 | 1.45 µM | nih.gov |
| Ofloxacin Derivative (VIb) | MDA-MB-468 (Breast Cancer) | GI50 | 0.41 µM | nih.gov |
| Ofloxacin Derivative (VIb) | MCF-7 (Breast Cancer) | GI50 | 0.42 µM | nih.gov |
| Ciprofloxacin-based derivatives | Various NCI-60 cell lines | IC50 | Up to 12-fold lower than Etoposide | news-medical.net |
Mechanisms of Action in Cancer Cells
The anticancer effects of 3-Fluoroquinolin-7-OL and its analogues are attributed to a multi-faceted mechanism of action that disrupts critical cellular processes in cancer cells. These mechanisms include the inhibition of key enzymes involved in DNA replication, the induction of programmed cell death, and the modulation of signaling pathways that regulate cell proliferation and survival.
A primary mechanism by which fluoroquinolone analogues exert their anticancer effects is through the inhibition of DNA topoisomerases, particularly type II topoisomerases. nih.govresearchgate.net These enzymes are essential for managing DNA topology during replication, transcription, and recombination. nih.govyoutube.com By stabilizing the enzyme-DNA cleavage complex, these compounds lead to the accumulation of double-strand DNA breaks, which are toxic to proliferating cancer cells. nih.gov
This "topoisomerase poisoning" is a well-established mechanism for many anticancer drugs. nih.gov Fluoroquinolones have been shown to bind to the interface between the topoisomerase and DNA, effectively preventing the re-ligation of the DNA strands. nih.gov While their primary targets in bacteria are DNA gyrase and topoisomerase IV, in cancer cells, they primarily target human topoisomerase II. nih.govresearchgate.net Some novel fluoroquinolone derivatives have also demonstrated the ability to inhibit human topoisomerase I. nih.gov
A significant consequence of the DNA damage induced by fluoroquinolone analogues is the activation of apoptotic pathways, leading to programmed cell death. nih.govpreveda.sk Studies have shown that treatment with these compounds can lead to an increased ratio of pro-apoptotic to anti-apoptotic proteins, such as Bax/Bcl-2, and the activation of caspases, which are key executioners of apoptosis. nih.gov
In addition to inducing apoptosis, these compounds can also cause cell cycle arrest, preventing cancer cells from progressing through the phases of cell division. nih.govmdpi.com Depending on the specific analogue and cell type, arrest can occur at different checkpoints, such as G1/S or G2/M. nih.govmdpi.com For example, certain moxifloxacin and ofloxacin derivatives have been observed to arrest MCF-7 breast cancer cells at the G1/S and G1 phases, respectively. nih.gov This disruption of the cell cycle further contributes to the inhibition of tumor growth.
Table 2: Effects of Fluoroquinolone Analogues on Cell Cycle and Apoptosis
| Compound | Cell Line | Effect | Observed Mechanism | Reference |
|---|---|---|---|---|
| Moxifloxacin Derivative (IIIf) | MCF-7 | G1/S Arrest | - | nih.gov |
| Ofloxacin Derivative (VIb) | MCF-7 | G1 Arrest | - | nih.gov |
| Moxifloxacin/Ofloxacin Derivatives | MCF-7 | Apoptosis | Increased Bax/Bcl-2 ratio, Caspase-9 and Caspase-8 activation | nih.gov |
| Levofloxacin | Multiple cell lines | G2/M Arrest | Inhibition of cell viability | nih.gov |
Protein kinases are critical components of signaling pathways that regulate cell growth, proliferation, and survival. The dysregulation of protein kinase activity is a hallmark of many cancers. nih.gov While research specifically on this compound is limited, the broader class of quinoline-related compounds has been shown to modulate the activity of various protein kinases. This modulation can interfere with oncogenic signaling cascades, contributing to the anticancer effects of these compounds. The precise interactions and downstream effects are an active area of investigation.
Microtubules, which are dynamic polymers of tubulin, play a crucial role in cell division, intracellular transport, and the maintenance of cell shape. nih.gov The disruption of tubulin assembly is a validated strategy in cancer therapy. Certain anticancer agents function by either inhibiting the polymerization or promoting the stabilization of microtubules, both of which can lead to mitotic arrest and apoptosis. While direct evidence for this compound is not yet established, the exploration of quinolone-based compounds as tubulin assembly inhibitors represents a potential avenue for their anticancer mechanism.
Efficacy against Specific Cancer Cell Lines (e.g., HCT-116, MDA-MB-468)
Analogues of the quinoline (B57606) scaffold have demonstrated significant antiproliferative activity against various human cancer cell lines, including the colon cancer cell line HCT-116 and the breast cancer cell line MDA-MB-468. Research has focused on modifying the core structure to enhance cytotoxicity and selectivity for cancer cells.
Chalcone derivatives of ciprofloxacin (B1669076), a related fluoroquinolone, have shown potent growth-inhibitory effects. Specifically, compounds designated as 77 and 84 displayed strong activity against HCT-116 cells, with IC50 values of 2.53 µM and 2.01 µM, respectively. nih.gov These compounds were also found to inhibit topoisomerase, an action comparable to reference anticancer drugs. nih.gov Furthermore, studies on these derivatives indicated selectivity, with significantly higher IC50 values for non-cancerous WI-38 cells, suggesting a lower toxic effect on healthy cells. nih.gov
Other quinoline derivatives have also been evaluated. A quinoline-carboxamide derivative, compound 4c, was found to be more potent against HCT-116 cells (IC50 = 7.15 ± 0.35 µM) than the standard chemotherapeutic agent 5-FU (IC50 = 8.01 ± 0.39 µM). researchgate.net Similarly, a novel 4-anilinoquinazoline (B1210976) analogue, DW-8, showed high anticancer efficacy in HCT116 cells with an IC50 value of 8.50 ± 2.53 µM. nih.gov The quinoline derivative CQAH has also been identified as a potent candidate for colon carcinoma treatment by inducing apoptosis in HCT116 cells. scispace.comresearchgate.net
In studies involving the MDA-MB-468 breast cancer cell line, a chloroquine (B1663885) analogue, N′-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine (compound 5), was shown to be highly effective in sensitizing cancer cells to the killing effects of Akt inhibitors. nih.gov Another quinoline derivative exhibited an improved anti-proliferative impact against MDA-MB-468 with a GI50 value of 2.7 ± 0.1 µM. nih.gov Additionally, a 1,3-thiazol-2-ylamino isoquinolinone derivative was particularly active against MDA-MB-468 cells, showing a growth percentage of just 10.72% at a 10µM concentration. univ.kiev.ua
The following table summarizes the cytotoxic activity of various quinoline analogues against HCT-116 and MDA-MB-468 cell lines.
| Compound Class | Specific Analogue | Cancer Cell Line | IC50 / GI50 Value (µM) |
| Ciprofloxacin-Chalcone Hybrid | Compound 84 | HCT-116 | 2.01 |
| Ciprofloxacin-Chalcone Hybrid | Compound 77 | HCT-116 | 2.53 |
| Quinoline-Carboxamide | Compound 4c | HCT-116 | 7.15 |
| 4-Anilinoquinazoline | DW-8 | HCT-116 | 8.50 |
| Piperazinyl-Quinoline | Compound 5 | MDA-MB-468 | 2.7 |
| Chloroquine Analogue | Compound 3 | MDA-MB-468 | 1.41 |
Antimicrobial Activity Investigations
Antibacterial Properties (Gram-Positive and Gram-Negative Strains)
Fluoroquinolone compounds are well-established broad-spectrum antibacterial agents, demonstrating activity against both Gram-positive and Gram-negative bacteria. nih.gov Their mechanism of action and the development of resistance are central to ongoing research.
The primary antibacterial mechanism of fluoroquinolones involves the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for managing DNA topology during replication, transcription, and repair. nih.gov They function by creating transient double-strand breaks in the DNA, allowing another segment of DNA to pass through, and then resealing the break. nih.gov
Fluoroquinolones interfere with this process by binding to the enzyme-DNA complex. youtube.com This binding stabilizes the complex in its cleaved state, preventing the re-ligation of the DNA strands. nih.govyoutube.com This leads to an accumulation of double-strand DNA breaks, which blocks DNA replication and ultimately triggers bacterial cell death. nih.gov
Generally, DNA gyrase is the primary target in Gram-negative bacteria, while topoisomerase IV is the main target in Gram-positive bacteria, although exceptions exist. nih.gov The differential potency of various fluoroquinolone analogues against these two enzymes influences their spectrum of activity. nih.gov
While DNA gyrase and topoisomerase IV are the classic targets for quinolones, research into other essential bacterial enzymes as targets for novel antibacterial agents is ongoing. Dihydrofolate reductase (DHFR) and tyrosyl-tRNA synthetase are two such validated targets.
Dihydrofolate reductase is a key enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleotides and certain amino acids. researchgate.net Inhibition of bacterial DHFR disrupts DNA and RNA synthesis, leading to cell death. researchgate.net While distinct from the primary mechanism of fluoroquinolones, DHFR inhibitors represent an important class of antibacterial agents. nih.gov
Tyrosyl-tRNA synthetase is an aminoacyl-tRNA synthetase, an enzyme vital for protein synthesis. It ensures that the correct amino acid (tyrosine) is attached to its corresponding tRNA molecule. Inhibiting this enzyme halts protein production, which is lethal to the bacterium. A study of 3-aryl-4-arylaminofuran-2(5H)-one derivatives identified compounds with potent inhibitory activity against Staphylococcus aureus tyrosyl-tRNA synthetase, demonstrating the viability of this enzyme as an antibacterial target. nih.gov
A significant mechanism of bacterial resistance to antibiotics, including fluoroquinolones, is the active removal of these drugs from the cell by efflux pumps. biotech-asia.orgmdpi.com These membrane proteins can extrude a wide range of antimicrobial agents, reducing their intracellular concentration to sub-therapeutic levels. nih.gov In Gram-negative bacteria, Resistance-Nodulation-Division (RND) family pumps like MexAB-OprM in Pseudomonas aeruginosa are major contributors to resistance. nih.gov In Gram-positive bacteria, such as S. aureus, Major Facilitator Superfamily (MFS) transporters like NorA are predominant. nih.govmdpi.com
Research has focused on developing efflux pump inhibitors (EPIs) that can be administered alongside antibiotics to restore their efficacy. biotech-asia.org These molecules work by blocking the action of the efflux pumps, thereby increasing the intracellular concentration of the antibiotic. mdpi.com For instance, the peptidomimetic compound phenylalanyl-arginyl-β-naphthylamide (PAβN) was one of the first EPIs discovered and has been shown to potentiate the activity of fluoroquinolones against bacteria overexpressing RND pumps. nih.gov The plant alkaloid piperine (B192125) has also been shown to enhance the accumulation of ciprofloxacin in S. aureus by inhibiting the NorA efflux pump. nih.gov
Antifungal Properties
In addition to their antibacterial and anticancer applications, quinoline-based structures have been investigated for their antifungal potential. The development of new antifungal agents is critical, given the limited number of available drug classes and the rise of resistant fungal pathogens. nih.gov
Studies on 7- and 5,7-substituted 8-quinolinols have demonstrated their activity against various fungi, including Aspergillus and Trichophyton species. nih.gov The structure-activity relationship of these compounds indicates that substitutions on the quinoline ring are key to their antifungal efficacy. nih.gov
More complex synthetic flavonoids incorporating a benzopyran structure, which has similarities to the quinoline core, have also been tested. These tricyclic flavonoids exhibited antifungal properties against several Candida strains, with some compounds showing good activity against C. parapsilosis. mdpi.com
Antitubercular Activity
Fluoroquinolones (FQs) are a critical class of synthetic antibiotics that have been repurposed as second-line agents for the treatment of tuberculosis (TB), particularly in cases involving multidrug-resistant (MDR-TB) strains. researchgate.netnih.gov The primary mechanism of action for FQs against Mycobacterium tuberculosis (Mtb) is the inhibition of DNA gyrase, an essential type II topoisomerase that controls DNA topology during replication. researchgate.netscispace.com Unlike many other bacteria, Mtb lacks topoisomerase IV, making DNA gyrase the sole target for this class of drugs. researchgate.net
Structure-activity relationship (SAR) studies have elucidated key structural features of the quinolone nucleus that are critical for antitubercular potency. Modifications at various positions on the quinolone ring significantly influence the compound's efficacy.
N-1 Position: The substituent at the N-1 position has a profound impact on antimycobacterial activity. The order of activity imparted by this substituent is generally found to be tert-butyl ≥ cyclopropyl (B3062369) > 2,4-difluorophenyl > ethyl. acs.orgacs.org
C-7 Position: The heterocyclic substituent at the C-7 position is another crucial determinant of activity. Research indicates that substitutions with either piperazine (B1678402) or pyrrolidine (B122466) heterocycles afford comparable, potent activity against mycobacteria. acs.orgacs.org
C-8 Position: The contribution of the C-8 substituent to antimycobacterial activity is dependent on the group at the N-1 position. For instance, when N-1 is a cyclopropyl group, the order of activity for C-8 substituents is COMe ≈ CBr > CCl > CH ≈ CF. nih.govasm.org
While direct studies on this compound are limited in publicly available research, the extensive investigation into its analogues provides a strong rationale for its potential antitubercular effects. The presence of a fluorine atom is a hallmark of the potent fluoroquinolone class, and hydroxyl substitutions have been explored in various antibacterial contexts. The combination of these features within the quinoline scaffold suggests that this compound and its derivatives are promising candidates for further investigation in the development of new anti-TB agents. iaea.orgrroij.com
Table 1: Structure-Activity Relationship (SAR) of Quinolone Analogues Against Mycobacteria
Antimalarial Activity
The quinoline core is historically significant in the fight against malaria, with compounds like chloroquine and quinine (B1679958) being cornerstone therapies for decades. youtube.com The primary antimalarial mechanism for many 4-aminoquinolines involves interfering with the detoxification of heme in the parasite's food vacuole. This leads to the accumulation of toxic heme, which causes parasite death. wikipedia.org
Research into newer quinolone and fluoroquinolone analogues has revealed promising activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum. nih.govresearchgate.net These compounds often target different pathways, including the parasite's DNA gyrase located in the apicoplast, a unique organelle essential for parasite survival. nih.gov This alternative mechanism is particularly valuable in the context of widespread resistance to traditional quinolines.
SAR studies have identified key structural elements for potent antimalarial activity:
A 7-chloro group on the quinoline ring is a classic feature essential for the activity of drugs like chloroquine. youtube.com
The introduction of a fluoroaryl moiety at the 3-position of the 4(1H)-quinolone core has been shown to yield compounds with high potency. nih.gov
Derivatization of fluoroquinolones like ciprofloxacin has led to analogues with 10- to 100-fold greater activity against P. falciparum. acs.org
Studies on 7-(2-phenoxyethoxy)-4(1H)-quinolones demonstrated that compounds with a fluoro-trifluoromethyl-phenyl group at the 3-position exhibited excellent antimalarial activities, with EC50 values as low as 27.9 nM against the W2 strain of P. falciparum. nih.gov This highlights the potential of a 3-fluoro substitution. The replacement of the 7-chloro group with a 7-hydroxyl group in this compound presents an interesting structural modification that requires further study to determine its impact on antimalarial efficacy.
Table 2: In Vitro Antimalarial Activity of Selected Quinolone Analogues
Antiviral Activity (e.g., Anti-HIV)
Fluoroquinolone derivatives have demonstrated a surprising breadth of antiviral activity, including significant inhibitory effects against Human Immunodeficiency Virus (HIV). nih.gov Unlike their antibacterial action, the antiviral mechanism of these compounds is not directed at DNA gyrase. Instead, research indicates that they can interfere with viral replication at the transcriptional level. nih.gov
One of the most potent congeners, a fluoroquinolone derivative designated K-12, was found to be active against multiple strains of HIV-1 (including those resistant to AZT and ritonavir), HIV-2, and Simian Immunodeficiency Virus (SIV). nih.gov Its mechanism of action was identified as the inhibition of the Tat-mediated transactivation process in HIV-infected cells. nih.gov The compound exhibited consistent activity across various cell lines with EC50 values in the range of 0.2-0.6 µM. nih.gov
Other fluoroquinolones, such as enoxacin, have also shown anti-HIV-1 effects that appear to be cell-type dependent. mdpi.combiorxiv.org This activity has been linked to the modulation of cellular microRNAs, such as the downregulation of the pro-viral hsa-miR-132, which in turn affects HIV-1 replication. mdpi.com The broad-spectrum anti-infective properties of fluoroquinolones are thought to stem from their ability to inhibit various microbial and viral type II topoisomerases or helicases. nih.gov This capacity extends to activity against other viruses, including herpes simplex virus (HSV), human cytomegalovirus (HCMV), and hepatitis C virus (HCV). nih.goveprajournals.com
Table 3: Antiviral Activity of Selected Fluoroquinolone Analogues
Anti-inflammatory Properties
The quinoline scaffold has been explored as a template for the development of novel anti-inflammatory agents. researchgate.netbenthamdirect.com Research has shown that various quinoline derivatives can exert significant anti-inflammatory effects by targeting key enzymes and pathways involved in the inflammatory response, such as cyclooxygenase (COX) and tumor necrosis factor-alpha (TNF-α). researchgate.net The specific pharmacological activity and target affinity are highly dependent on the nature and position of substituents on the quinoline ring. researchgate.net
A study evaluating a series of quinoline-related carboxylic acids found that several analogues, including quinoline-3-carboxylic acid and quinoline-4-carboxylic acid, demonstrated impressive anti-inflammatory properties in a lipopolysaccharide (LPS)-induced inflammation model using RAW264.7 mouse macrophages. nih.gov The activity of these compounds was comparable to that of the classical nonsteroidal anti-inflammatory drug (NSAID) indomethacin, and importantly, they did not exhibit cytotoxicity in the inflamed macrophage cells. nih.gov This suggests that the quinoline core can be a carrier for potent anti-inflammatory pharmacophores. The presence of a hydroxyl group, as in this compound, is a common feature in many anti-inflammatory natural products and could contribute favorably to this activity.
Antioxidant Activity
Hydroxyquinolines, particularly 8-hydroxyquinoline (B1678124) (a structural isomer of 7-hydroxyquinoline), are well-documented for their antioxidant properties. nih.govmdpi.com The antioxidant capacity of these compounds is largely attributed to the phenolic hydroxyl group. nih.gov This group can scavenge free radicals by donating a hydrogen atom, and the resulting radical is stabilized by the aromatic quinoline ring system. mdpi.com
However, the antioxidant activity is not universal across all quinoline derivatives. A study of quinoline carboxylic acids found that the tested compounds lacked significant DPPH radical scavenging capacity when compared to ascorbic acid. nih.gov In another study, quinoline-hydrazone derivatives showed only weak antioxidant activity, though the effect was attributed to the presence of a hydroxyl group. nih.gov These findings indicate that the hydroxyl group is a key determinant of antioxidant potential in the quinoline scaffold, suggesting that this compound, by virtue of its 7-hydroxy group, is a promising candidate for possessing such activity.
Table 4: Antioxidant Activity of a Quinoline-Hydrazone Analogue
Antileishmanial Activity
Quinolines and their analogues have emerged as a promising class of compounds in the search for new treatments for leishmaniasis, a parasitic disease with limited therapeutic options. nih.govplos.org Synthetic quinoline alkaloids and fluoroquinoline derivatives have demonstrated potent activity against various Leishmania species, both in vitro and in vivo. nih.govnih.gov
One study investigated a novel fluoroquinoline derivative, 7-chloro-N-(4-fluorophenethyl)quinolin-4-amine (GF1061), against L. infantum and L. amazonensis. nih.gov The compound was highly effective against both promastigote and amastigote stages of the parasites, showing a high selectivity index (SI > 45 against amastigotes), which was significantly better than the control drug Amphotericin B. nih.gov Mechanistic studies revealed that GF1061 induced alterations in the parasite's mitochondrial membrane potential and increased the production of reactive oxygen species (ROS). nih.gov In an in vivo model using L. amazonensis-infected mice, treatment with GF1061 significantly reduced the parasite load in the infected tissue, liver, spleen, and lymph nodes. nih.gov
Another study evaluated synthetic analogues of the natural quinoline alkaloid N-methyl-8-methoxyflindersin. nih.govplos.org Several of these synthetic compounds showed high antileishmanial activity against Leishmania (Viannia) panamensis amastigotes, with EC50 values below 10 µg/mL. nih.gov
Table 5: In Vitro Antileishmanial Activity of Quinolone Analogues
Enzyme Inhibition Studies (e.g., PRMT5, P-glycoprotein)
The quinoline scaffold has been identified as a versatile platform for designing inhibitors of various enzymes implicated in human diseases.
P-glycoprotein (P-gp) Inhibition: P-glycoprotein is an ATP-dependent efflux pump that is a major cause of multidrug resistance (MDR) in cancer chemotherapy. frontiersin.org Inhibiting P-gp can restore the efficacy of anticancer drugs. Several novel quinoline derivatives have been identified as potent P-gp inhibitors. frontiersin.orgnih.gov One compound, designated 160a (8-(3-methoxybenzyloxy)quinoline-2-carbaldehyde), was shown to effectively reverse MDR in P-gp-overexpressing cancer cells. nih.govnih.gov It acts by inhibiting the drug efflux function of P-gp, thereby increasing the intracellular accumulation of chemotherapy agents like doxorubicin. nih.govnih.gov Another derivative, YS-7a, also demonstrated a strong ability to reverse MDR in vitro and in vivo by suppressing P-gp transport function and stimulating its ATPase activity. frontiersin.org
Other Enzyme Inhibition: While specific inhibitors of Protein Arginine Methyltransferase 5 (PRMT5) based on the this compound scaffold are not prominently documented, the broader quinoline class has shown inhibitory activity against other critical enzymes. PRMT5 itself is a key therapeutic target in oncology, and the discovery of novel inhibitory scaffolds is an active area of research. researchgate.netsciopen.com
Quinoline derivatives have been successfully developed as inhibitors for other kinases and enzymes. For instance, a series of quinoline analogues were synthesized and found to be potent inhibitors of Pim-1 kinase, a protein involved in prostate cancer, with the ability to induce cell cycle arrest and apoptosis. nih.gov Furthermore, other quinoline-based compounds have been shown to inhibit enzymes that act on DNA, such as DNA methyltransferases and DNA glycosylases, and can provoke a DNA damage response in cancer cells. biorxiv.org This broad enzyme inhibitory potential underscores the utility of the quinoline scaffold in designing targeted therapeutic agents.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of 3 Fluoroquinolin 7 Ol Derivatives
Impact of Fluorine Position and Substitution on Biological Efficacy
The introduction of a fluorine atom into the quinoline (B57606) scaffold is known to significantly enhance the biological activity of the resulting compounds. In the context of fluoroquinolone antibacterials, the fluorine substituent at the C6-position is a critical determinant of their potency. However, the placement of fluorine at other positions, such as C3, also modulates the therapeutic efficacy, albeit through different mechanisms.
The table below summarizes the general impact of fluorine substitution at various positions on the quinoline ring based on broader studies of fluoroquinolone antibacterials.
| Position of Fluorine | General Impact on Biological Efficacy |
| C3 | Influences electronic properties of the pyridine (B92270) ring, potentially affecting target binding. |
| C6 | Critical for antibacterial potency in many fluoroquinolones. |
| C7 | Can modulate target enzyme inhibition and cell permeability. |
| C8 | Improves oral absorption and activity against anaerobic bacteria; may increase phototoxicity. nih.gov |
Role of the Hydroxyl Group in Receptor Binding and Bioactivity
The hydroxyl group at the C7-position of the 3-Fluoroquinolin-7-OL scaffold plays a pivotal role in mediating interactions with biological receptors. Hydroxyl groups are potent hydrogen bond donors and acceptors, enabling the formation of strong and specific interactions with amino acid residues within a receptor's binding pocket. mdpi.com This directional bonding is crucial for the specificity of molecular recognition and can significantly contribute to the binding affinity.
In related quinoline structures, such as 8-hydroxyquinoline (B1678124), the hydroxyl group has been shown to make critical electrostatic interactions with residues like threonine in the binding pocket of receptors. acs.org Similarly, the 7-OH group in this compound derivatives can form key hydrogen bonds, anchoring the ligand in the active site and contributing to its biological effect. The presence and position of hydroxyl groups can also influence the molecule's solubility and pharmacokinetic profile.
However, the contribution of a hydroxyl group to binding affinity is a balance between the favorable energy of hydrogen bond formation and the energetic penalty of desolvating the polar group from water before it can bind to the receptor. mdpi.com Therefore, the precise orientation of the 7-OH group within the receptor site is critical for it to confer a significant advantage in binding energy.
Influence of Substituents on Quinoline Ring System
The electronic properties of substituents on the quinoline ring system profoundly affect the biological activity of this compound derivatives. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density distribution across the bicyclic system, influencing pKa, reactivity, and the ability to participate in crucial interactions like π-π stacking with aromatic residues in a binding site.
The following table provides examples of how different electronic substituents might influence the activity of quinoline derivatives.
| Substituent Type | Example Group(s) | General Influence on Activity |
| Electron-Donating | -CH₃, -OCH₃ | Can increase electron density, potentially enhancing binding to electron-deficient pockets. nih.gov |
| Electron-Withdrawing | -NO₂, -CN, Halogens | Can decrease electron density, which may be favorable for interactions with electron-rich residues. nih.gov |
The size and spatial arrangement of substituents on the quinoline ring introduce steric effects that can either enhance or diminish biological activity. The steric bulk of a substituent can influence the molecule's ability to fit into a binding pocket and can dictate its preferred conformation.
In the development of quinolone antibacterials, the steric bulk of the substituent at the N1-position was found to be a critical factor for potency. msu.edu Similarly, for this compound derivatives, substituents at various positions must be of an appropriate size to avoid steric clashes with the receptor. For instance, increasing the steric bulk at the C7 substituent of some quinolones has been shown to ameliorate certain side effects. nih.gov The presence of bulky groups can lead to conformational restrictions, locking the molecule into a bioactive conformation but can also prevent it from adopting the necessary orientation for binding. Studies on imidazoquinolines have demonstrated that the receptor complex is highly sensitive to steric perturbations, where small changes to an alkyl group can switch a compound from an agonist to an antagonist. nih.gov
Hybridization with Other Heterocyclic Scaffolds (e.g., thiadiazole, furan, pyrazole, indole)
Molecular hybridization, which involves combining the this compound scaffold with other bioactive heterocyclic rings, is a powerful strategy for developing novel therapeutic agents with potentially enhanced or dual modes of action.
Thiadiazole: Hybrid molecules incorporating a thiadiazole ring with a quinoline core have been synthesized and evaluated for their antimicrobial activities.
Furan: The furan ring, when linked to a quinoline system, has been shown to contribute to cholinesterase inhibitory activity, which is relevant for anti-Alzheimer's disease research. nih.gov
Pyrazole: Quinoline-pyrazole hybrids have been investigated as potential anticancer agents, with some derivatives showing inhibitory activity against epidermal growth factor receptor (EGFR). researchgate.netmdpi.com The combination of these two scaffolds can lead to compounds with significant biological profiles. nih.gov
Indole: The indole nucleus is a prominent feature in many biologically active compounds. Hybridization of quinoline with indole has been explored for developing new anticancer and anti-Alzheimer's agents. rsc.orgnih.gov These hybrids can exhibit enhanced DNA binding properties and improved bioavailability. nih.gov
This approach of creating hybrid molecules allows for the exploration of a wider chemical space and the potential to overcome challenges such as drug resistance.
Development of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. For fluoroquinolone derivatives, QSAR studies have been instrumental in rationally designing new antibacterial agents. aip.orgresearchgate.net
These models are typically developed using a dataset of compounds with known activities. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can include electronic properties (e.g., atomic charges, LUMO energy), steric properties, and hydrophobic properties. aip.org
A common approach is to use multilinear regression (MLR) to build an equation that relates the biological activity (e.g., Log MIC₅₀) to a combination of these descriptors. For example, a QSAR model for fluoroquinolone derivatives found that the antibacterial activity was correlated with the charges on specific carbon and oxygen atoms and the energy of the lowest unoccupied molecular orbital (LUMO). aip.orgresearchgate.net
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic fields around the molecules that are important for activity. nih.gov These models generate contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease biological activity, guiding the design of more potent compounds. nih.gov Such models have been successfully used to design environmentally friendlier fluoroquinolone derivatives with lower plasma protein binding rates. nih.gov
Selection and Calculation of Molecular Descriptors (e.g., HBA, Kappa Indices, Balaban Index, Wiener Index, LogP, TPSA)
In the realm of QSAR, the initial step involves the characterization of each derivative by a set of numerical values known as molecular descriptors. These descriptors quantify various aspects of the molecular structure, including steric, electronic, and hydrophobic properties. For derivatives of this compound, a range of descriptors would be calculated to construct a comprehensive model of their structural features.
Hydrogen Bond Acceptors (HBA): The number of hydrogen bond acceptors is a crucial descriptor, particularly for interactions with biological targets. The nitrogen atom in the quinoline ring and the oxygen of the hydroxyl group are primary hydrogen bond acceptors in the parent molecule. Modifications to the core structure can introduce additional HBA, influencing binding affinity.
Topological Indices:
Kappa Indices (κ): These shape descriptors provide information about the degree of branching and linearity of a molecule. Different isomers of substituted this compound would exhibit distinct Kappa indices, which can be correlated with their fit within a receptor's binding pocket.
Balaban Index (J): This index is sensitive to the branching and cyclicity of a molecule. It is a highly discriminating descriptor that can differentiate between closely related isomers.
Wiener Index (W): As one of the oldest topological indices, the Wiener index represents the sum of distances between all pairs of non-hydrogen atoms in a molecule. It is a measure of molecular compactness.
Physicochemical Properties:
LogP: The logarithm of the octanol-water partition coefficient, LogP, is a key measure of a molecule's hydrophobicity. This property is critical for determining how a drug is absorbed, distributed, metabolized, and excreted (ADME). For this compound derivatives, optimizing LogP is essential for balancing solubility and membrane permeability.
Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. This descriptor is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration.
An illustrative data table of calculated molecular descriptors for a hypothetical series of this compound derivatives is presented below.
| Compound | HBA | Kappa 1 | Balaban Index (J) | Wiener Index (W) | LogP | TPSA (Ų) |
| This compound | 2 | 3.54 | 2.87 | 120 | 1.85 | 42.5 |
| Derivative A (Methyl ether) | 2 | 3.88 | 2.95 | 145 | 2.30 | 33.3 |
| Derivative B (Amino substitution) | 3 | 3.95 | 3.01 | 155 | 1.60 | 68.7 |
| Derivative C (Carboxylic acid) | 3 | 4.12 | 3.15 | 170 | 1.90 | 79.8 |
Correlation with Biological Response Data
Once a comprehensive set of molecular descriptors has been calculated for a series of this compound derivatives, the next step in QSAR analysis is to establish a mathematical relationship between these descriptors and their measured biological activity. This is typically achieved using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms.
The biological response data could be, for example, the half-maximal inhibitory concentration (IC50) or the binding affinity (Ki) against a specific enzyme or receptor. The goal is to develop a predictive QSAR model that can accurately estimate the biological activity of new, unsynthesized derivatives.
For instance, a hypothetical QSAR equation for the antibacterial activity of this compound derivatives might look like:
pIC50 = c0 + c1LogP + c2TPSA + c3*Balaban Index + ...
Where pIC50 is the negative logarithm of the IC50 value, and c0, c1, c2, c3 are coefficients determined by the regression analysis. A positive coefficient for a descriptor indicates that an increase in its value leads to an increase in biological activity, while a negative coefficient suggests the opposite.
A hypothetical correlation table might show the following relationships:
| Biological Activity | LogP | TPSA | Balaban Index (J) |
| Antibacterial (pIC50) | Positive | Negative | Positive |
| Cytotoxicity (pGI50) | Positive | Positive | Negative |
Such models are invaluable for prioritizing the synthesis of new compounds with a higher probability of exhibiting the desired biological effect, thereby streamlining the drug discovery process.
Pharmacophore Mapping and Ligand Design Principles
Pharmacophore mapping is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model does not represent a real molecule or a real association of functional groups but rather an abstract concept that illustrates the common features of a set of active molecules in their binding conformation.
For this compound and its derivatives, a pharmacophore model would typically be generated by aligning a set of active compounds and identifying the common chemical features responsible for their biological activity. These features often include:
Hydrogen Bond Acceptors (HBA)
Hydrogen Bond Donors (HBD)
Aromatic Rings (AR)
Hydrophobic Features (HY)
Positive and Negative Ionizable Features
A hypothetical pharmacophore model for a target of this compound derivatives might consist of one HBA (from the quinoline nitrogen), one HBD (from the 7-hydroxyl group), and one aromatic ring (the quinoline core). The distances and angles between these features would be precisely defined.
Ligand Design Principles Derived from Pharmacophore Models:
Once a validated pharmacophore model is established, it serves as a template for the design of new ligands. The key principles for designing new this compound derivatives based on a pharmacophore model include:
Scaffold Hopping: Designing new core structures (scaffolds) that can present the required pharmacophoric features in the correct spatial orientation.
Substitution and Functionalization: Adding or modifying substituents on the this compound core to better match the pharmacophoric features or to introduce new favorable interactions with the target. For example, adding a hydrogen bond donor group at a specific position to interact with a corresponding acceptor on the receptor.
Conformational Constraint: Modifying the molecule to lock it into its bioactive conformation, which can lead to increased potency and selectivity.
An illustrative table of pharmacophoric features and their corresponding structural elements in this compound is provided below.
| Pharmacophoric Feature | Structural Element in this compound |
| Hydrogen Bond Acceptor | Quinoline Nitrogen |
| Hydrogen Bond Donor | 7-Hydroxyl Group |
| Aromatic Ring | Quinoline Ring System |
| Hydrophobic Region | Fused Ring System |
By integrating SAR, QSAR, and pharmacophore mapping, researchers can develop a deep understanding of the molecular determinants of activity for this compound derivatives. This knowledge-driven approach accelerates the design and discovery of new chemical entities with optimized biological profiles.
Advanced Functionalization and Emerging Applications of Fluoroquinoline Derivatives
Development of Fluorescent Probes Based on Fluoroquinoline Scaffolds
The inherent fluorescence of the quinoline (B57606) ring system, modulated by the electronic effects of substituents, makes it an attractive scaffold for the design of fluorescent probes. The introduction of a fluorine atom at the 3-position and a hydroxyl group at the 7-position of the quinoline core can significantly influence the photophysical properties of the resulting molecule.
Design and Synthesis of Profluorescent Systems
The design of profluorescent systems often involves the modification of a fluorophore to render it non-fluorescent or weakly fluorescent. Upon interaction with a specific analyte or under certain environmental conditions, a chemical transformation occurs, leading to the restoration of fluorescence. This "turn-on" mechanism is highly desirable for sensitive and selective detection.
While direct studies on 3-fluoroquinolin-7-ol as a profluorescent system are not extensively documented, research on analogous coumarin (B35378) and quinoline derivatives provides valuable insights. For instance, the synthesis of 3-azolyl-7-diethylaminocoumarin derivatives has been explored to develop highly sensitive fluorophores. These studies have shown that modifications at the 3-position of the coumarin ring can lead to significant red shifts in both absorption and fluorescence maxima, along with increased molar absorptivities and fluorescence intensities. nih.gov Similarly, the synthesis of 3-benzoxa/thiazol-2-ylquinoline-maleimides has been described, with some derivatives showing a notable enhancement in fluorescence upon reaction with thiols, indicating their potential as thiol-selective probes. researchgate.net
The synthesis of monofluorinated 7-hydroxycoumarin-3-carboxamides has also been reported as a strategy to enhance the photophysical properties of blue-fluorescent molecular probes. nih.gov These findings suggest that the combination of a fluorine atom and a hydroxyl group on a heterocyclic scaffold can be a powerful strategy for developing bright and photostable fluorescent probes.
Application in Cellular Imaging and Biological Tracking
Fluorescent probes derived from quinoline and coumarin scaffolds have found widespread use in cellular imaging and biological tracking due to their cell permeability and ability to target specific organelles or biomolecules.
Derivatives of 7-hydroxycoumarin-3-carboxylic acid have been successfully used to create fluorescent taxoids for imaging microtubules in living cells. nih.gov The study highlighted that the acidity of the phenolic hydroxyl group, a feature also present in this compound, can significantly impact cellular efflux and binding to intracellular targets. nih.gov Specifically, less acidic probes were found to be more cell-permeable due to lower susceptibility to active efflux mechanisms. nih.gov
Furthermore, fluorescent probes based on the 7-diethylaminoquinolin-2(1H)-one scaffold have been developed for indicator displacement assays, demonstrating the versatility of the quinoline core in sensing applications. youtube.com While direct cellular imaging applications of this compound are yet to be extensively reported, the principles established with structurally similar compounds suggest its potential as a valuable tool in biological imaging.
Potential in Material Science Applications
The unique properties of organofluorine compounds, such as high thermal stability, chemical resistance, and specific electronic characteristics, make them attractive for material science applications. mdpi.com Fluoroquinoline derivatives, including this compound, can be considered as building blocks for advanced materials.
The incorporation of fluorinated moieties into polymers can lead to materials with low surface energy, low dielectric constants, and enhanced hydrophobicity. mdpi.com While specific research on the polymerization or incorporation of this compound into material matrices is limited, the general principles of using fluorinated heterocycles in polymer and material science are well-established. mdpi.com For example, perfluoropyridine has been extensively used to create fluorinated networks and polymers with applications in the aerospace industry. mdpi.com The reactivity of the quinoline ring and the presence of the hydroxyl group in this compound could allow for its integration into polymer backbones or as a functional side chain, potentially imparting desirable optical or physical properties to the resulting material.
Use as Ligands in Coordination Chemistry
The nitrogen atom in the quinoline ring and the oxygen atom of the hydroxyl group in this compound provide potential coordination sites for metal ions, making it a candidate for use as a ligand in coordination chemistry. youtube.comnih.gov The formation of metal complexes can significantly alter the photophysical and chemical properties of the organic ligand, leading to applications in catalysis, sensing, and therapeutics. nih.gov
Organic molecules that can form stable complexes with metal ions are utilized as therapeutic agents for conditions involving metal accumulation. nih.gov The coordination of metal ions can be studied using various spectroscopic techniques, including NMR and fluorescence spectroscopy, to determine the stoichiometry and binding sites of the complex. nih.gov For instance, the interaction of metal ions with flavonoids, which often contain hydroxyl and carbonyl groups similar to substituted quinolines, has been shown to enhance their solubility and bioavailability. nih.gov
While there is no specific literature detailing the coordination complexes of this compound, the general ability of quinoline derivatives to act as ligands is well-known. The electronic properties of the quinoline ring, influenced by the fluoro and hydroxyl substituents, would play a crucial role in the stability and properties of the resulting metal complexes.
Agrochemical Applications
Fluorinated compounds are of significant interest in the agrochemical industry due to their enhanced biological activity and metabolic stability. nih.gov Quinoline derivatives, in particular, have been investigated for their potential as antifungal, herbicidal, and insecticidal agents. nih.gov
Future Directions and Interdisciplinary Research Prospects
Rational Design of Next-Generation Fluoroquinoline-Based Therapeutics
The rational design of new drugs is a cornerstone of modern medicinal chemistry, aiming to create molecules with high efficacy and specificity. mdpi.comrsc.orgmdpi.com For 3-Fluoroquinolin-7-ol, this approach would involve using its quinoline (B57606) core as a foundational scaffold. nih.gov Modifications at various positions on the quinoline ring are known to significantly influence the biological activity of this class of compounds. nih.govnih.gov
Key to this strategy is the understanding of structure-activity relationships (SAR), which evaluate how chemical modifications affect therapeutic properties. researchgate.net For instance, substitutions at the C-7 position of the fluoroquinolone core are known to be highly flexible for introducing bulky molecules that can alter the antimicrobial spectrum and potency. researchgate.net Research would focus on synthesizing a library of derivatives of this compound, systematically altering substituents to enhance target affinity and pharmacokinetic properties. The goal is to develop next-generation therapeutics that could potentially target bacterial infections or even be explored for other applications, such as anticancer agents. nih.gov
Table 1: Potential Sites for Modification on the this compound Scaffold
| Position | Potential Modification | Desired Outcome |
|---|---|---|
| N-1 | Introduction of various aryl or alkyl groups | Enhanced cell penetration and target interaction |
| C-3 (Carboxyl) | Esterification or amidation | Prodrug development, improved solubility |
| C-7 (Hydroxyl) | Etherification, replacement with nitrogen heterocycles | Altered target specificity, enhanced potency |
| Other positions | Introduction of additional functional groups | Fine-tuning of electronic and steric properties |
Integration of Advanced Computational Methods with Experimental Validation
Computer-aided drug design (CADD) has become an indispensable tool for accelerating the discovery of new medicines. mdpi.com Advanced computational methods such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations would be pivotal in guiding the rational design of this compound derivatives. nih.goviipseries.org
These in silico techniques allow researchers to predict how newly designed molecules will interact with their biological targets, such as bacterial DNA gyrase and topoisomerase IV. nih.govnih.gov By simulating the binding affinity and interaction patterns, computational models can help prioritize the synthesis of compounds that are most likely to be active, thereby saving significant time and resources. iipseries.org The predictions from these computational studies must then be validated through experimental work, which involves the actual synthesis of the prioritized compounds and testing their biological activity in vitro. rsc.orgmdpi.com This iterative cycle of computational prediction and experimental validation is a powerful strategy for optimizing lead compounds.
Addressing Challenges in Antimicrobial Resistance through Novel Fluoroquinoline Analogues
Antimicrobial resistance (AMR) is a critical global health threat, necessitating the urgent development of new antibiotics. nih.gov Fluoroquinolones have historically been potent antibacterial agents, but their effectiveness has been compromised by the emergence of resistant bacterial strains. nih.gov
Future research on this compound would logically focus on creating novel analogues specifically designed to overcome known resistance mechanisms. This could involve designing molecules that are not recognized by bacterial efflux pumps or that can effectively inhibit mutated target enzymes. researchgate.net By exploring unique structural modifications to the this compound scaffold, it may be possible to develop analogues that retain potent activity against multidrug-resistant pathogens. The development of such compounds would be a significant contribution to the global fight against AMR.
Exploration of Polypharmacology and Multi-Target Directed Ligands
The traditional "one-target, one-molecule" paradigm of drug discovery is increasingly being supplemented by the concept of polypharmacology, where a single molecule is designed to interact with multiple biological targets. This approach is particularly promising for complex diseases. The development of multi-target-directed ligands (MTDLs) based on the this compound scaffold could open up new therapeutic possibilities.
For example, by combining the pharmacophoric features of a fluoroquinolone with those of another active molecule, it might be possible to create a hybrid compound with a dual mode of action. Such a molecule could simultaneously inhibit a bacterial enzyme and another target, potentially leading to synergistic effects and a lower likelihood of resistance development. While much of the research into MTDLs has focused on neurodegenerative diseases or cancer, the principles can be applied to infectious diseases as well.
Development of Sustainable Synthetic Routes for Industrial Scale-Up
For any promising therapeutic candidate to be viable, it must be possible to produce it on a large scale in a cost-effective and environmentally friendly manner. Therefore, a crucial area of future research for this compound and its derivatives would be the development of sustainable synthetic routes. This aligns with the principles of "green chemistry," which emphasize minimizing waste, using less hazardous chemicals, and improving energy efficiency. pharmaguideline.com
Traditional methods for quinoline synthesis, such as the Skraup or Doebner-von Miller reactions, often involve harsh conditions. pharmaguideline.comslideshare.net Modern synthetic chemistry offers alternatives, including transition-metal-catalyzed reactions and metal-free approaches that can proceed under milder conditions. pharmaguideline.com Research in this area would focus on designing synthetic pathways that are efficient, scalable, and environmentally benign, ensuring that any future drugs derived from this compound can be manufactured sustainably at an industrial scale.
Q & A
Q. What are the optimal synthetic routes for 3-Fluoroquinolin-7-OL under laboratory conditions?
- Methodological Answer : The synthesis of this compound typically involves halogenation and hydroxylation steps. For example, fluorination at the 3-position can be achieved via electrophilic substitution using fluorinating agents like Selectfluor® under anhydrous conditions, while the hydroxyl group at the 7-position may be introduced through directed ortho-metalation followed by oxidation . Key parameters include:
- Solvent choice (e.g., DMF or THF for fluorination).
- Temperature control (e.g., −78°C for lithiation steps).
- Catalyst selection (e.g., palladium for cross-coupling if intermediates are used).
Experimental details should be meticulously documented, including reaction times, yields, and purification methods (e.g., column chromatography or recrystallization) to ensure reproducibility .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : Confirm substitution patterns (e.g., NMR for fluorine position and NMR for hydroxyl proton).
- HPLC-MS : Assess purity (>95% by area normalization) and molecular ion peaks.
- Elemental Analysis : Verify empirical formula consistency.
For novel compounds, provide full spectral data in supplementary materials, adhering to journal guidelines for compound characterization .
Advanced Research Questions
Q. How can contradictions in reported biological activities of this compound derivatives be resolved?
- Methodological Answer : Contradictions often arise from variations in experimental design (e.g., cell lines, concentrations). To address this:
- Standardize Assays : Use validated protocols (e.g., ISO-certified cytotoxicity assays).
- Statistical Analysis : Apply ANOVA or Bayesian modeling to quantify variability .
- Meta-Analysis : Compare data across studies, noting differences in substituent effects or solvent systems .
Example: Discrepancies in IC values for kinase inhibition may stem from assay buffer pH or ATP concentration differences .
Q. What computational strategies are effective for predicting the reactivity of this compound in catalytic systems?
- Methodological Answer : Combine DFT calculations and molecular docking:
- DFT : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites.
- Docking Simulations : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors).
Validate predictions with kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy) .
Data Presentation and Reproducibility
Q. How should researchers present conflicting spectral data for this compound derivatives?
- Methodological Answer : Use tables to compare key peaks across studies (Table 1). Highlight solvent effects (e.g., DMSO-d vs. CDCl) on chemical shifts. Always include error margins and reproducibility trials in supplementary files .
Table 1 : Comparative NMR Data for this compound Derivatives
| Compound | Solvent | δ (OH) ppm | δ (F) ppm | Reference |
|---|---|---|---|---|
| Derivative A | DMSO-d | 10.2 | −118.5 | |
| Derivative B | CDCl | 9.8 | −117.9 | Unpublished Data |
Q. What steps ensure reproducibility in scaled-up synthesis of this compound?
- Methodological Answer : Document critical parameters in a flowchart format:
Scale-Up Adjustments : Address exothermicity (e.g., cooling rates) and mixing efficiency.
Quality Control : Implement in-line IR spectroscopy for real-time monitoring.
Batch Records : Include raw data (e.g., TLC plates, GC traces) in supplementary materials .
Ethical and Contextual Considerations
Q. How to contextualize the environmental impact of this compound synthesis?
- Methodological Answer : Apply green chemistry metrics:
- E-Factor : Calculate waste per gram of product.
- Solvent Recovery : Report % recovery for volatile solvents (e.g., dichloromethane).
Compare with analogous compounds (e.g., 8-Fluoroquinoline derivatives) to identify areas for improvement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
